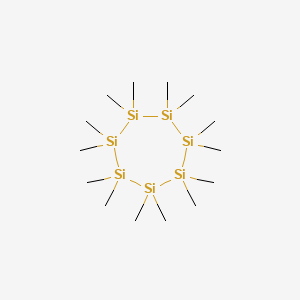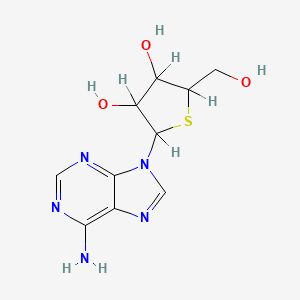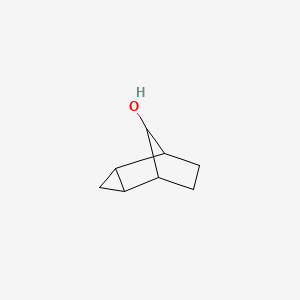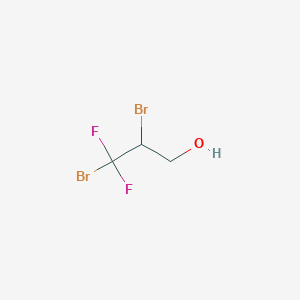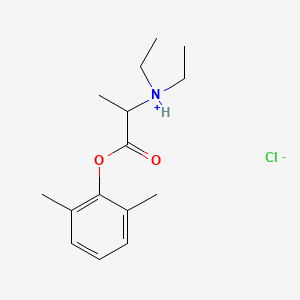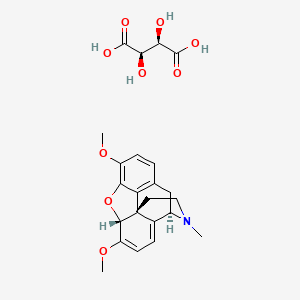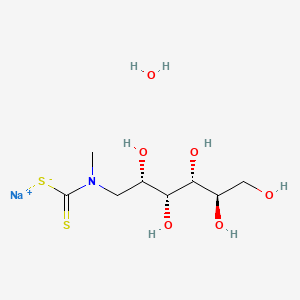![molecular formula C44H88N2S4 B13730742 Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl- CAS No. 35318-10-6](/img/structure/B13730742.png)
Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N’-bis(1-methylethyl)-N,N’-dioctadecyl- is a complex organosulfur compound. It is known for its unique structure, which includes two thiocarbamoyl groups connected by a disulfide bridge. This compound is used in various industrial applications due to its chemical properties, such as its ability to act as a vulcanization accelerator in rubber production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N’-bis(1-methylethyl)-N,N’-dioctadecyl- typically involves the reaction of carbon disulfide with amines. The process can be summarized as follows:
Reaction of Carbon Disulfide with Amines: Carbon disulfide reacts with primary or secondary amines to form dithiocarbamates.
Oxidation: The dithiocarbamates are then oxidized to form the disulfide bridge, resulting in the formation of Thioperoxydicarbonic diamide.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Thioperoxydicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bridge, resulting in the formation of thiols.
Substitution: The thiocarbamoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocarbamoyl derivatives.
Applications De Recherche Scientifique
Thioperoxydicarbonic diamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a vulcanization accelerator in rubber production.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of rubber, plastics, and other materials due to its ability to enhance the properties of these materials.
Mécanisme D'action
The mechanism of action of Thioperoxydicarbonic diamide involves its interaction with various molecular targets. The disulfide bridge in the compound can undergo redox reactions, which play a crucial role in its biological and chemical activities. The thiocarbamoyl groups can interact with nucleophiles, leading to the formation of various derivatives. These interactions are essential for its function as a vulcanization accelerator and its potential biological activities.
Comparaison Avec Des Composés Similaires
Tetramethylthiuram disulfide: Another thiocarbamate compound used as a vulcanization accelerator.
Tetrabutylthiuram disulfide: Similar structure but with different alkyl groups, used in rubber production.
Diethyldithiocarbamate: A related compound with different substituents, used in various industrial applications.
Uniqueness: Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N’-bis(1-methylethyl)-N,N’-dioctadecyl- is unique due to its specific substituents, which provide distinct chemical and physical properties. Its long alkyl chains contribute to its effectiveness as a vulcanization accelerator and its potential biological activities.
Propriétés
Numéro CAS |
35318-10-6 |
|---|---|
Formule moléculaire |
C44H88N2S4 |
Poids moléculaire |
773.5 g/mol |
Nom IUPAC |
[octadecyl(propan-2-yl)carbamothioyl]sulfanyl N-octadecyl-N-propan-2-ylcarbamodithioate |
InChI |
InChI=1S/C44H88N2S4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45(41(3)4)43(47)49-50-44(48)46(42(5)6)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h41-42H,7-40H2,1-6H3 |
Clé InChI |
PAHVWNRWGPYIMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C(C)C)C(=S)SSC(=S)N(CCCCCCCCCCCCCCCCCC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


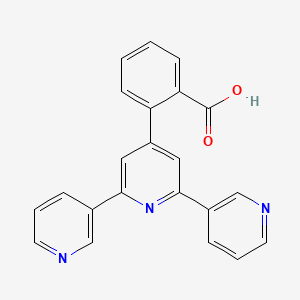
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)

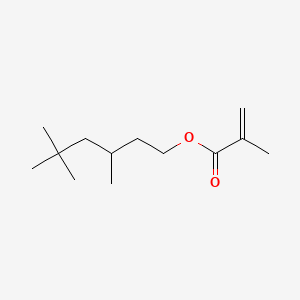
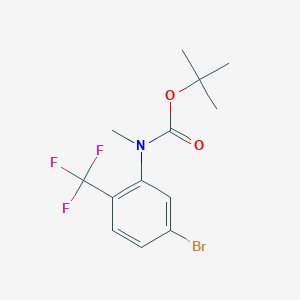
![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)
